15-Acetoxyscirpendiol
Overview
Description
15-Acetoxyscirpendiol is a trichothecene mycotoxin produced by certain species of Fusarium fungi. It is known for its potent biological activities, including cytotoxicity and apoptosis induction. The compound’s chemical structure is characterized by the presence of an epoxy group, hydroxyl groups, and an acetate group, contributing to its reactivity and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Acetoxyscirpendiol can be synthesized through various chemical reactions involving trichothecene precursors. The synthesis typically involves the acetylation of scirpendiol, a trichothecene derivative, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Fusarium species, such as Fusarium poae, on suitable substrates like corn. The fermentation process is optimized to maximize the yield of the desired mycotoxin. After fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 15-Acetoxyscirpendiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups, leading to the formation of reduced trichothecenes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various trichothecene derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
15-Acetoxyscirpendiol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of trichothecene mycotoxins.
Biology: The compound is used to investigate the biological effects of mycotoxins on cell cultures and animal models.
Medicine: Research on this compound focuses on its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound is studied for its potential use in developing antifungal agents and pesticides
Mechanism of Action
15-Acetoxyscirpendiol exerts its effects primarily through the inhibition of protein synthesis. It binds to ribosomes and interferes with the elongation step of translation, leading to the accumulation of incomplete polypeptides and subsequent cell death. The compound also activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which contributes to its cytotoxic effects .
Comparison with Similar Compounds
Diacetoxyscirpenol: Another trichothecene mycotoxin with similar biological activities but different functional groups.
T-2 Toxin: A trichothecene with potent cytotoxic effects, commonly studied alongside 15-Acetoxyscirpendiol.
Deoxynivalenol: Known for its immunosuppressive effects, it shares structural similarities with this compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which contribute to its distinct reactivity and biological effects. Its ability to induce apoptosis through multiple pathways makes it a valuable compound for research in cancer therapy .
Properties
IUPAC Name |
[(1R,9R)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,1'-cyclopropane]-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-10-4-5-18(9-22-11(2)19)12(8-10)23-15-13(20)14(21)16(18,3)17(15)6-7-17/h8,12-15,20-21H,4-7,9H2,1-3H3/t12?,13?,14?,15-,16+,18?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEMXIZVKNXKNM-YRCZHWOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CC4)O2)O)O)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CC1)([C@@]3(C(C([C@@H](C34CC4)O2)O)O)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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